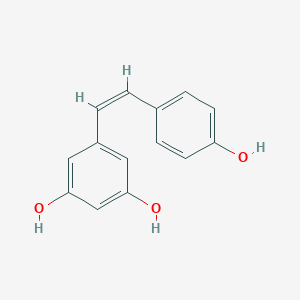

cis-resveratrol

概要

説明

シス-レスベラトロール: は、天然に存在するフェノール化合物、特にスチルベン系化合物であり、天然フェノールの種類です。これは、レスベラトロールの2つの幾何異性体のうちの1つであり、もう1つはトランス-レスベラトロールです。 シス-レスベラトロールは、ブドウ、ベリー、ピーナッツなどのさまざまな植物に含まれており、抗酸化、抗炎症、抗がん作用などの潜在的な健康上の利点で知られています .

準備方法

合成経路と反応条件

シス-レスベラトロールの合成は、通常、以下の手順を伴います。

スチルベン合成: 最初のステップは、レスベラトロールの基本構造であるスチルベンの合成を伴います。これは、ウィッティヒ反応によって達成でき、ここで、ホスホニウムイリドがベンザルデヒド誘導体と反応して、スチルベン骨格を形成します。

水酸化: 次に、スチルベンは水酸化されて、芳香環の特定の位置にヒドロキシル基が導入されます。これは、ヒドロキシルラジカルなどの試薬を使用するか、触媒プロセスによって行うことができます。

工業生産方法

シス-レスベラトロールの工業生産は、多くの場合、遺伝子組み換え微生物を使用して、単純な前駆体から化合物を生産するなどのバイオテクノロジー的手法を伴います。 この方法は、従来の化学合成と比較して、その効率性と持続可能性のために好まれています .

化学反応の分析

反応の種類

シス-レスベラトロールは、以下を含むさまざまな化学反応を起こします。

酸化: シス-レスベラトロールは、キノンやその他の酸化生成物を形成するために酸化することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: シス-レスベラトロールの還元は、ジヒドロレスベラトロールの形成につながる可能性があります。これは、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: アシルクロリド、アルキルハライド、およびその他の求電子剤。

主な生成物

酸化: キノン、フェノール酸。

還元: ジヒドロレスベラトロール。

置換: エステル、エーテル、およびその他の置換誘導体。

科学研究への応用

シス-レスベラトロールは、科学研究で幅広い用途を持っています。

化学: フェノール反応を研究するためのモデル化合物として、およびその他の生物活性分子を合成するための前駆体として使用されます。

生物学: 酸化ストレスや炎症への影響など、細胞シグナル伝達経路における役割について調査されています。

医学: がん、心臓血管疾患、神経変性疾患における潜在的な治療効果について研究されています。

産業: 健康増進特性のために、ニュートラシューティカルや機能性食品の開発に使用されます。

科学的研究の応用

Anticancer Properties

Mechanism of Action

Cis-resveratrol has been shown to exhibit significant anticancer activity. It acts as a potent inhibitor of the ANO1 channel, which is implicated in cancer cell proliferation and migration. In studies involving human metastatic prostate cancer (PC-3) cells, cis-RSV demonstrated a lower IC50 value (10.6 μM) compared to trans-resveratrol (102 μM), indicating stronger efficacy in inhibiting cancer cell growth and inducing apoptosis through increased caspase-3 activity and PARP cleavage .

Case Study: Prostate Cancer

In a study published in 2023, this compound was found to downregulate mRNA and protein expression levels of ANO1 more effectively than its trans counterpart in PC-3 cells. This suggests that cis-RSV's anticancer effects may be mediated through the inhibition of ANO1 activity, leading to reduced cell migration and proliferation .

Neuroprotective Effects

Mechanism of Action

this compound has shown promise as a neuroprotective agent due to its ability to modulate critical signaling pathways such as the PI3K/Akt pathway. This modulation enhances cell survival and reduces apoptosis in neuronal models, particularly in conditions mimicking Alzheimer's disease .

Case Study: Neuroprotection in Ischemia-Reperfusion Injury

Research indicates that cis-RSV can reduce oxidative stress markers and improve antioxidant levels during ischemia-reperfusion injury. This effect preserves neuronal integrity and enhances motor function recovery in models of spinal cord injury . Additionally, novel delivery methods, such as intranasal administration of resveratrol nanoparticles, have been explored to improve bioavailability and therapeutic outcomes in neurodegenerative diseases .

Cardiovascular Health

This compound exhibits cardioprotective properties by improving endothelial function and reducing inflammation. It has been shown to lower oxidative stress levels and modulate inflammatory cytokine expression, which are critical factors in cardiovascular disease progression .

Case Study: Endothelial Function Improvement

In clinical trials, cis-RSV supplementation led to significant improvements in endothelial function among individuals with cardiovascular risk factors. These findings suggest that cis-RSV may serve as an adjunct therapy for managing cardiovascular diseases by enhancing vascular health .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) demonstrates its potential as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial effects of cis-RSV when applied topically on infected wounds in mouse models. Results indicated a significant reduction in bacterial load on skin surfaces treated with cis-RSV compared to untreated controls, suggesting its potential application in wound care management .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of ANO1 channel | Stronger anticancer effects than trans-resveratrol |

| Neuroprotection | Modulation of PI3K/Akt pathway | Reduces oxidative stress; improves recovery post-injury |

| Cardiovascular Health | Enhances endothelial function | Improves vascular health; reduces inflammation |

| Antimicrobial | Direct antibacterial effects | Effective against MRSA; potential for wound care |

作用機序

シス-レスベラトロールは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートして、酸化ストレスを軽減します。

抗炎症効果: シクロオキシゲナーゼやリポキシゲナーゼなどのプロ炎症性サイトカインと酵素を阻害します。

アポトーシス誘導: p53などの経路を活性化し、抗アポトーシスタンパク質を阻害することで、がん細胞のアポトーシスを促進します。

類似の化合物との比較

シス-レスベラトロールは、多くの場合、そのトランス異性体やその他の類似の化合物と比較されます。

トランス-レスベラトロール: 両方の異性体は類似の生物活性を示しますが、トランス-レスベラトロールはより安定しており、より一般的に研究されています。

プテロスチルベン: より良いバイオアベイラビリティと同様の健康上の利点を備えたレスベラトロールのジメチル化誘導体。

ケルセチン: 強力な抗酸化および抗炎症特性を持つ別のポリフェノールですが、構造的な特徴は異なります。

類似の化合物

- トランス-レスベラトロール

- プテロスチルベン

- ケルセチン

- フィセチン

- クルクミン

シス-レスベラトロールは、その独特の異性体形式によって際立っており、これはその安定性と生物活性に影響を与える可能性があり、さまざまな研究および産業用途にとって貴重な化合物となっています。

類似化合物との比較

CIS-RESVERATROL is often compared with its trans-isomer and other similar compounds:

Trans-Resveratrol: While both isomers have similar biological activities, trans-resveratrol is more stable and more commonly studied.

Pterostilbene: A dimethylated derivative of resveratrol with better bioavailability and similar health benefits.

Quercetin: Another polyphenol with strong antioxidant and anti-inflammatory properties but different structural features.

Similar Compounds

- Trans-Resveratrol

- Pterostilbene

- Quercetin

- Fisetin

- Curcumin

This compound stands out due to its unique isomeric form, which can influence its stability and biological activity, making it a valuable compound for various research and industrial applications.

生物活性

Cis-resveratrol, a lesser-known isomer of the well-studied trans-resveratrol, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various research findings and case studies.

This compound (cis-RSV) is a polyphenolic compound found in various plants, particularly in grapes. Its chemical structure allows it to interact with numerous biological pathways. This compound exhibits distinct mechanisms compared to its trans counterpart, influencing its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 228.24 g/mol |

| Solubility | Soluble in ethanol |

| Stability | Stable at -20°C for ≥2 years |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators in human macrophages. A study showed that this compound reduces the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), key players in inflammation pathways. It also decreases reactive oxygen species (ROS) production and modulates inflammasome activity, contributing to its anti-inflammatory profile .

Key Findings:

- Inhibition of Cytokines : this compound reduces interleukin-1β (IL-1β) secretion by inhibiting caspase-1 activation.

- Reduction of ROS : At concentrations ranging from 10 to 100 μM, this compound significantly inhibits both intracellular and extracellular ROS production.

- Gene Expression Modulation : It decreases mRNA levels of inducible nitric oxide synthase (NOS-2) and COX-2 in inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound are crucial for its protective effects against oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals and enhance antioxidant enzyme activity.

Table 2: Antioxidant Activity of this compound

| Concentration (μM) | Effect on ROS Production | Effect on Nitric Oxide Production |

|---|---|---|

| 1 | No significant effect | No significant effect |

| 10 | Significant reduction | Significant reduction |

| 100 | Major reduction | Major reduction |

Anticancer Properties

This compound's anticancer potential has been evaluated across various cancer cell lines. Studies suggest that it exhibits cytotoxic effects, although generally less potent than trans-resveratrol.

Case Study: Comparative Analysis

A comparative study analyzed the antiproliferative effects of cis- and trans-resveratrol on human cancer cells with different p53 statuses. The results indicated that while trans-resveratrol significantly reduced cell viability across multiple cancer types, this compound exhibited lower cytotoxicity but still demonstrated notable effects in certain cell lines.

- HepG2 Cells : this compound reduced viability by approximately 50%.

- Pancreatic Cancer Cells : Reduced viability observed was about 20% .

Neuroprotective Effects

Recent findings suggest that this compound may provide neuroprotection through its interaction with tyrosyl-tRNA synthetase (TyrRS), enhancing DNA repair mechanisms. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Key Insights:

特性

IUPAC Name |

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032002 | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61434-67-1 | |

| Record name | cis-Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61434-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 174 °C | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。